

A-317567: In Vivo Protocols for Inflammatory Pain Models

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Compound of Interest

Compound Name: A-317567

Cat. No.: B15623931

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Application Notes and Protocols for Researchers

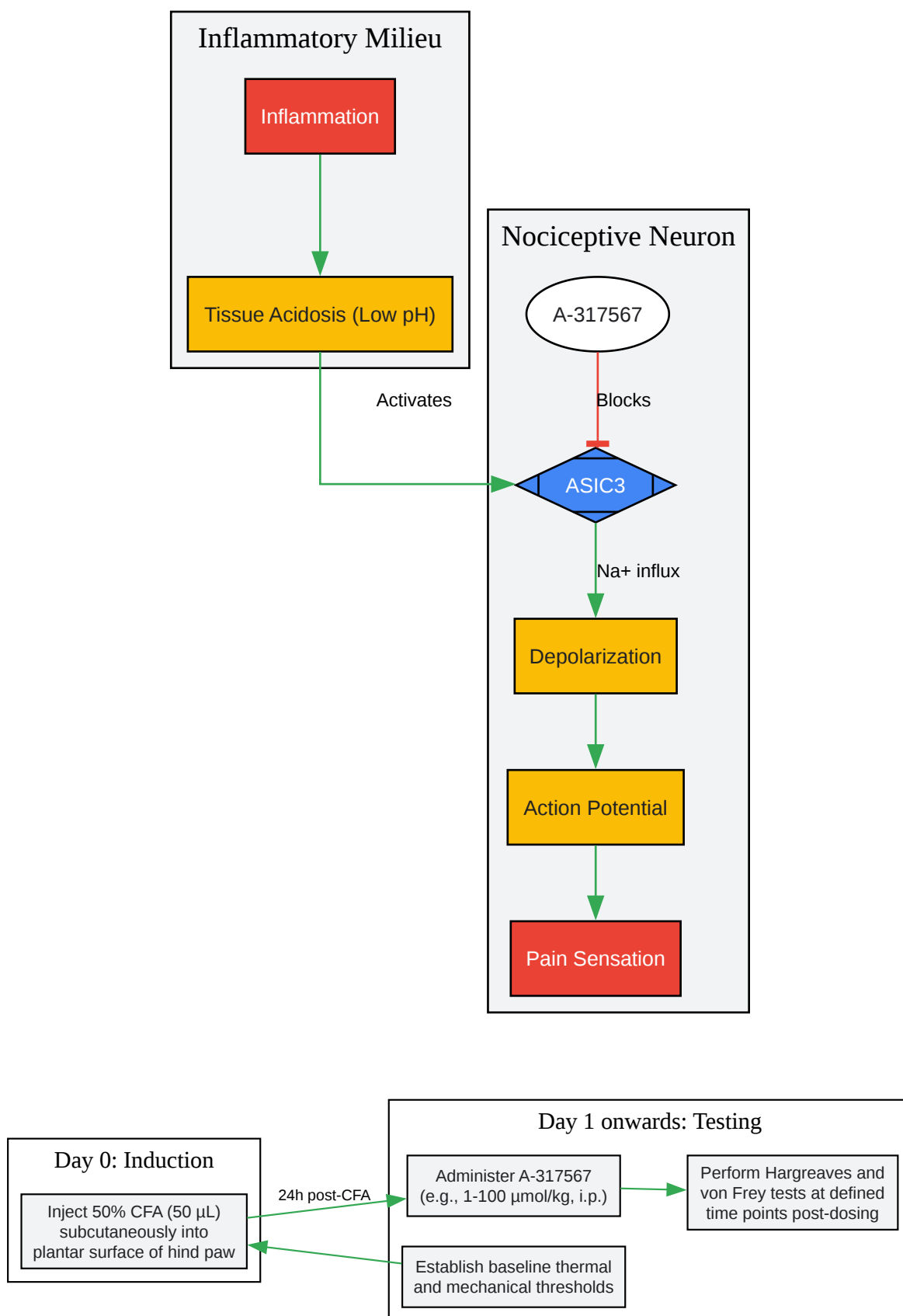
Audience: Researchers, scientists, and drug development professionals.

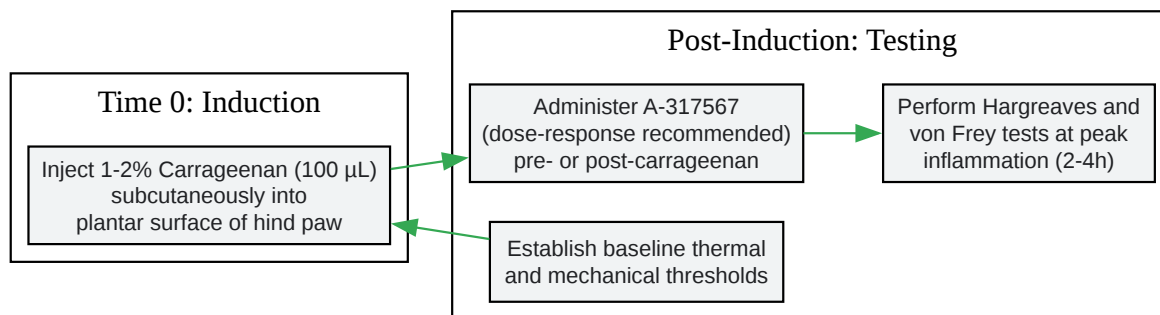
Introduction:

A-317567 is a potent and selective antagonist of Acid-Sensing Ion Channels (ASICs), particularly demonstrating blockade of ASIC3-like currents.[1] ASICs are key players in pain perception, especially in the context of tissue acidosis which is a hallmark of inflammation.[2][3] [4] This document provides detailed protocols for the in vivo application of **A-317567** in two common rodent models of inflammatory pain: Complete Freund's Adjuvant (CFA)-induced and Carrageenan-induced inflammatory pain.

Mechanism of Action: Targeting Acid-Sensing Ion Channels

Inflammatory processes lead to a localized decrease in pH, activating ASICs on peripheral nociceptive neurons. This activation results in depolarization and the generation of action potentials, contributing to pain and hyperalgesia.[5][6] **A-317567**, as a non-amiloride blocker of ASICs, offers a targeted approach to mitigating inflammatory pain by preventing this acid-induced neuronal activation.[1]





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